Heptafluorobutyronitrile

Description

Significance of Heptafluorobutyronitrile in Contemporary Research

The primary significance of this compound in contemporary research lies in its identification as a leading alternative to sulfur hexafluoride (SF6), a potent greenhouse gas that has been widely used as a gaseous dielectric and arc-quenching medium in high-voltage electrical equipment for decades. mdpi.comaip.orgstudiecd.dk SF6 combines high dielectric strength with thermal stability and non-flammability, but its high Global Warming Potential (GWP) has necessitated the search for more environmentally friendly substitutes. studiecd.dkmanchester.ac.uk

This compound exhibits a dielectric strength more than twice that of SF6, allowing for potentially more compact equipment designs. aip.orgresearchgate.net Due to its relatively high boiling point, it is typically used in mixtures with carrier gases like carbon dioxide (CO2) or nitrogen (N2) to ensure it remains in a gaseous state at the low operating temperatures required for electrical switchgear. mdpi.comresearchgate.netresearchgate.net These mixtures offer a significantly reduced environmental impact while maintaining strong insulation performance. researchgate.netacs.org Research indicates that even small concentrations of C4F7N in a CO2 mixture can substantially enhance the dielectric strength of the gas. mdpi.comresearchgate.net For example, a mixture with 10% C4F7N can achieve approximately 80% of the breakdown voltage of pure SF6 under the same conditions. mdpi.com

Table 2: Comparative Properties of this compound and Sulfur Hexafluoride

| Property | This compound (C4F7N) | Sulfur Hexafluoride (SF6) | Source |

|---|---|---|---|

| Relative Dielectric Strength (to SF6) | ~2.2 | 1.0 | aip.orgresearchgate.net |

| Global Warming Potential (GWP, 100-year) | ~2400 | ~23,500 | mdpi.commanchester.ac.ukaip.org |

Historical Context of Fluoronitriles in Specialized Applications

The study of fluoronitriles is a subset of the broader field of organofluorine chemistry, which began to develop significantly in the early 20th century. nih.gov Key breakthroughs, such as the development of the Balz-Schiemann reaction for synthesizing aryl fluorides and the discovery of electrochemical fluorination, enabled the creation of a wide range of novel fluorinated compounds. numberanalytics.com These compounds, including fluoropolymers like Polytetrafluoroethylene (PTFE), quickly found use in specialized applications due to their exceptional chemical inertness and thermal stability. numberanalytics.com

The development of fluorinating agents, particularly N-F reagents, provided more accessible and easier-to-handle methods for introducing fluorine into organic molecules, further expanding the field. researchgate.netnih.govbeilstein-journals.org This historical progression led to the synthesis of increasingly complex and specialized fluorochemicals. The search for high-performance materials for the electronics and power industries drove research towards compounds with specific physical properties, such as high dielectric strength and thermal conductivity. Fluoronitriles, including this compound, emerged from this ongoing effort to design molecules with a precise combination of electrical performance and, more recently, specific environmental characteristics, representing a modern application of the foundational principles of organofluorine chemistry. nih.gov

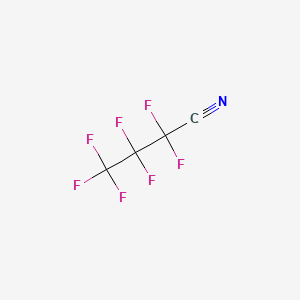

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRBIJGLJJPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059913 | |

| Record name | Heptafluorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-00-8 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Manufacturing Methodologies of Heptafluorobutyronitrile

Established Synthetic Routes for Perfluorobutyronitrile Derivatives

The synthesis of perfluorinated nitriles like heptafluorobutyronitrile has traditionally relied on multi-step chemical transformations. A prominent and efficient route starts from readily available materials and proceeds through key intermediates to yield the final product. nih.govresearchgate.net

A notable synthetic route involves three main stages:

Synthesis of Bis-(perfluoroisopropyl) Ketone : This initial step involves the reaction of oxalyl dichloride and anhydrous potassium fluoride (B91410) with hexafluoropropylene in the presence of a catalyst. nih.govresearchgate.net

Formation of Heptafluoroisobutyramide : The ketone intermediate is then converted into heptafluoroisobutyramide. nih.gov This is achieved by reacting the bis-(perfluoroisopropyl) ketone with ammonia. researchgate.net

Dehydration to Heptafluoroisobutyronitrile : The final step is the dehydration of the heptafluoroisobutyramide. This is effectively carried out using a dehydrating agent system, such as trifluoroacetic anhydride (B1165640) (TFAA) and pyridine, to yield the desired heptafluoroisobutyronitrile. nih.govresearchgate.net Under optimal conditions, this three-step process can achieve a total yield of 42%. nih.govresearchgate.net

Scaling up the synthesis of this compound for industrial production requires robust equipment and refined purification methods. The synthesis from hexafluoropropylene utilizes barricaded pressure vessels made of durable alloys like 316L to handle the reactants and reaction conditions safely. nih.govresearchgate.net

Purification of the intermediates and the final product is critical for achieving the high purity required for its applications. Distillation is a key technique employed in this process. For instance, following the synthesis of bis-(perfluoroisopropyl) ketone, the product is separated as a lower layer of light green liquid and purified by distillation. nih.govresearchgate.net This standard purification method is essential for removing unreacted starting materials, solvents, and by-products at an industrial scale.

Table 1: Overview of an Established Synthesis Route for Heptafluoroisobutyronitrile

| Step | Reaction | Key Reagents & Conditions | Purification Method |

|---|---|---|---|

| 1 | Synthesis of Bis-(perfluoroisopropyl) Ketone | Oxalyl dichloride, Potassium Fluoride (KF), Hexafluoropropylene (HFP), 18-crown-6 (B118740) catalyst, 90°C for 15h. nih.govresearchgate.net | Distillation nih.govresearchgate.net |

| 2 | Formation of Heptafluoroisobutyramide | Bis-(perfluoroisopropyl) ketone, Ammonia (NH3), Methanol. researchgate.net | Not specified |

| 3 | Dehydration to Heptafluoroisobutyronitrile | Heptafluoroisobutyramide, Trifluoroacetic Anhydride (TFAA), Pyridine, DMF solvent, 0°C. researchgate.netresearchgate.net | Not specified |

Novel Approaches in this compound Synthesis

Research into the synthesis of fluorinated compounds is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods through the use of advanced catalytic systems.

Catalysis plays a crucial role in the modern synthesis of this compound, enhancing reaction rates and yields. In the established route from hexafluoropropylene, specific catalysts are employed at different stages. nih.gov

Phase-Transfer Catalysis : In the first step, the synthesis of the ketone intermediate is facilitated by a phase-transfer catalyst, 18-crown-6. This catalyst is essential for the reaction between solid potassium fluoride and the other reactants in an acetonitrile (B52724) solvent. nih.govresearchgate.net

Dehydration Catalysis : The final conversion of the amide to the nitrile is accomplished using a system of trifluoroacetic anhydride (TFAA) and pyridine. researchgate.net Pyridine acts as a base, facilitating the dehydration reaction under mild conditions (0°C), which leads to a high yield of the final product. researchgate.net

The development of new catalytic strategies is an active area of research. For other types of fluorinated molecules, novel approaches like iodoarene-catalyzed enantioselective synthesis and biocatalytic methods using engineered enzymes are being explored to create complex chiral structures. nih.govrochester.edu These broader trends in organofluorine chemistry may inspire future innovations in fluoronitrile synthesis.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning a synthetic route from the laboratory to industrial-scale production involves rigorous process optimization and careful consideration of engineering challenges. iitb.ac.in The goal is to maximize yield, minimize cost, and ensure safe and consistent operation. iitb.ac.in

For the synthesis of this compound, optimization involves a systematic study of various reaction parameters. Research has shown that the yield is sensitive to several factors that must be precisely controlled. nih.gov

Key Optimization Parameters:

Catalyst Dosage : The amount of catalyst, such as 18-crown-6, must be optimized to ensure an efficient reaction without unnecessary cost. nih.gov

Temperature : Reaction temperatures are critical; for instance, the synthesis of the ketone intermediate is conducted at 90°C, while the final dehydration step is performed at 0°C for optimal results. nih.govresearchgate.net

Molar Ratio of Reactants : The stoichiometry of the reactants, such as the molar ratio between the amide precursor and the dehydrating agent, is fine-tuned to drive the reaction to completion and maximize the yield of this compound. nih.gov

Table 2: Effect of Molar Ratio on Heptafluoroisobutyramide Dehydration Yield

| Entry | Molar Ratio (Amide : Pyridine : TFAA) | Yield (%) |

| 1 | 1 : 2.2 : 1.1 | 53 |

| 2 | 1 : 3.3 : 1.65 | 65 |

| 3 | 1 : 4.4 : 2.2 | 74 |

| 4 | 1 : 5.5 : 2.75 | 74 |

| Data derived from studies on the dehydration of heptafluoroisobutyramide (precursor 5) to heptafluoroisobutyronitrile (product 6). nih.gov |

Scale-Up Considerations: When moving to large-scale production, factors beyond reaction conditions become paramount. researchgate.net These include:

Reactor Design : Choosing reactors that can handle the pressure and temperature requirements of the synthesis.

Heat Management : Exothermic or endothermic reactions require efficient heat exchange systems to maintain optimal temperatures.

Material Handling : Safe storage and transfer of potentially hazardous raw materials and intermediates.

Downstream Processing : Designing efficient, large-scale purification trains, likely involving multi-stage distillation columns, to achieve the desired product purity. nih.gov

Chemical Reactivity and Mechanistic Investigations of Heptafluorobutyronitrile

Decomposition Mechanisms and Pathways of Heptafluorobutyronitrile

The stability of this compound under various stress conditions is a critical aspect of its chemical profile. Research has delved into its decomposition under thermal, electrical discharge, and overheating fault scenarios.

The thermal decomposition of this compound is a key area of investigation for understanding its stability at elevated temperatures. Studies have shown that the decomposition of C4F7N is initiated by the cleavage of the C-C bond, which is the weakest bond in the molecule. This initial fragmentation leads to the formation of a variety of fluorinated compounds. The specific products formed are highly dependent on the temperature.

Research has identified the primary decomposition products to be trifluoroacetonitrile (B1584977) (CF3CN), hexafluoroethane (B1207929) (C2F6), and hexafluoropropene (B89477) (C3F6). At temperatures around 650 K, C2F6 and C3F6 are the dominant products, while at higher temperatures (750 K to 950 K), the formation of CF3CN becomes more significant. The decomposition process is understood to be an irreversible reaction.

Table 1: Key Thermal Decomposition Products of this compound

| Product | Chemical Formula |

|---|---|

| Trifluoroacetonitrile | CF3CN |

| Hexafluoroethane | C2F6 |

| Hexafluoropropene | C3F6 |

| Tetrafluoroethylene | C2F4 |

| Octafluoropropane | C3F8 |

Electrical discharges can induce the decomposition of this compound, particularly when it is part of a gas mixture. In mixtures with carbon dioxide (CO2) and oxygen (O2), the decomposition process under partial discharge conditions leads to the formation of several byproducts. The primary decomposition products in such mixtures include carbon tetrafluoride (CF4), hexafluoroethane (C2F6), and carbon monoxide (CO).

The decomposition mechanism involves the initial dissociation of the C-C and C-F bonds in the C4F7N molecule, producing various radical species. These reactive fragments then participate in a series of secondary reactions with the buffer gas components. The presence of CO2, for example, can lead to the formation of CO through reactions with carbon-containing fragments.

Simulated overheating faults provide insights into the decomposition of this compound under conditions of localized high temperatures. Research has shown that the decomposition products generated are indicative of the fault temperature. The main decomposition products identified under such conditions include hexafluoroethane (C2F6), hexafluoropropene (C3F6), and trifluoroacetonitrile (CF3CN). The concentrations of these products increase with the severity of the overheating, making them potential markers for fault diagnosis.

During an electrical arc, this compound undergoes extensive decomposition due to the extremely high temperatures. The subsequent recombination of the decomposition products is crucial for the arc-quenching process. The primary decomposition products formed during arcing are low-molecular-weight perfluorocarbons such as carbon tetrafluoride (CF4) and hexafluoroethane (C2F6). The formation of solid carbon, or soot, is a notable phenomenon in the arcing of C4F7N. The nitrile group (-CN) in the molecule is a primary source of this carbon formation.

Hydrolytic Reactions and Associated Byproduct Formation

The interaction of this compound with water can lead to hydrolytic decomposition, forming various byproducts.

The hydrolysis of this compound is a reaction that can be influenced by the presence of catalysts and temperature. The reaction with water leads to the formation of hydrogen fluoride (B91410) (HF) and other acidic byproducts. The presence of materials such as silicon dioxide (SiO2), a common component in gas-insulated systems, can catalyze this hydrolysis reaction.

The reaction mechanism is believed to involve the nucleophilic attack of water on the carbon atom of the nitrile group. The kinetics of this reaction are dependent on the concentration of water and the temperature, with higher temperatures and water content leading to increased rates of hydrolysis.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C4F7N |

| Trifluoroacetonitrile | CF3CN |

| Hexafluoroethane | C2F6 |

| Hexafluoropropene | C3F6 |

| Tetrafluoroethylene | C2F4 |

| Octafluoropropane | C3F8 |

| Carbon Tetrafluoride | CF4 |

| Carbon Dioxide | CO2 |

| Oxygen | O2 |

| Carbon Monoxide | CO |

| Hydrogen Fluoride | HF |

Formation of Amide and Dimer Species

The hydrolysis of this compound (C₃F₇CN) is a critical reaction, particularly in industrial environments where moisture may be present. This process does not occur in a single step but proceeds through the formation of intermediate species.

Under certain conditions, the reaction can proceed further. The abundance of this compound molecules in a system can facilitate the addition of another C₃F₇CN molecule to the initial hydrolysis products. aidic.it This subsequent reaction is thermodynamically favorable and results in the generation of a dimer species, identified as C₈H₂F₁₄N₂O. aidic.it

Influence of Paramagnetic Ions on Hydrolysis Products

The presence of metal ions, particularly paramagnetic ions, can influence the degradation pathways of this compound. In the presence of the paramagnetic ion Copper(II), the aging and hydrolysis of this compound can lead to the formation of a copper-based complex, which may appear as purple crystals. aidic.it The presence of copper ions, which can be introduced into a system through contact with copper metal components, can interfere with the typical decomposition mechanism of related compounds. science.gov Theoretical studies suggest that both copper and aluminum have a degree of compatibility with this compound, though interactions are possible. science.gov

Reactivity with Specific Chemical Species

Oxidation Reactions with Atomic Oxygen

Theoretical investigations into the oxidation of this compound by atomic oxygen (O(³P)), a situation relevant to electrical discharge environments, reveal a complex, multi-step mechanism. The reaction can proceed through several pathways, including stepwise addition/elimination and direct displacement.

| Reaction Aspect | Description |

|---|---|

| Primary Mechanism | Stepwise C-O addition/elimination. |

| Key Intermediate | C₃F₇C(O)N |

| Predominant Products | C₃F₇ (Trifluoromethyl radical) and NCO (Isocyanate radical). |

| Overall Rate Coefficient (k∞) | (6.41 ± 0.22) × 10⁻¹³(T/298)1.30±0.01e-(3241.5±24.5)/T cm³ molecule⁻¹ s⁻¹ |

Photolytic Degradation Processes

The degradation of this compound can also be initiated by light. A prerequisite for photolytic degradation is the absorption of light, and studies confirm that C₃F₇CN possesses ultraviolet (UV) absorption characteristics. researchgate.netresearchgate.net While detailed mechanisms for the complete photolytic degradation of this compound are still an area of active research, the degradation of related perfluoroalkyl substances (PFAS) provides insight into potential pathways. polito.it

For related fluorinated compounds, photo-dissociation is a known degradation process. ethz.ch Such degradation can lead to the formation of smaller, potentially hazardous byproducts. For instance, the degradation of some fluorinated ketones can produce carbonyl fluoride (COF₂), which readily hydrolyzes in the presence of water to form hydrogen fluoride. ethz.ch Given its ability to absorb UV radiation, this compound is susceptible to such degradation processes, though the specific products and efficiencies require further investigation.

Compatibility of this compound with Engineering Materials

The interaction of this compound with metals is a crucial factor in its application within electrical equipment, which contains various metallic components.

Interactions with Metallic Components (e.g., Copper, Aluminum, Silver)

The compatibility of this compound varies significantly among different metals and is influenced by conditions such as temperature and the presence of moisture.

Copper: The interaction with copper is complex. While some studies suggest a degree of compatibility, others note that discharges or high temperatures can vaporize copper from electrodes, leading to interactions between the metal gas and this compound. researchgate.net The presence of copper ions has been shown to catalyze the formation of crystalline byproducts from C₃F₇CN. aidic.itscience.gov

Aluminum: Aluminum is considered to have good compatibility with this compound. science.gov

Silver: Silver also demonstrates good compatibility with this compound. The interaction mechanism is described as physisorption, a process involving weaker van der Waals forces, where the fundamental structure of the silver is not obviously changed after prolonged contact.

| Metal | Compatibility Summary | Observed Interactions |

|---|---|---|

| Copper (Cu) | Limited / Conditional | Formation of copper-based complexes, especially in the presence of moisture and at elevated temperatures. aidic.itresearchgate.net |

| Aluminum (Al) | Good | Generally considered to have good compatibility. science.gov |

| Silver (Ag) | Good | Interaction is primarily through physisorption with no significant material degradation noted. |

Interactions with Polymeric Insulators (e.g., Epoxy Resin, EPDM, CR)

This compound (C4F7N), a promising alternative to sulfur hexafluoride (SF6) in high-voltage gas-insulated equipment, exhibits complex interactions with the polymeric insulating materials commonly used in these systems. These interactions are critical to the long-term performance and reliability of the equipment. The primary polymeric insulators of interest include epoxy resin, ethylene (B1197577) propylene (B89431) diene monomer (EPDM), and chloroprene (B89495) rubber (CR).

Research into the compatibility of C4F7N with these materials focuses on several key aspects: changes in the material's mass and volume, alterations in mechanical properties such as hardness and tensile strength, and modifications to the chemical structure of the polymer surface.

Studies have shown that after exposure to C4F7N gas mixtures under elevated temperatures and pressures, epoxy resin composites can exhibit slight increases in mass. This is often attributed to the absorption of the gas into the polymer matrix. The extent of this absorption is influenced by the specific formulation of the epoxy resin, including the type of filler material used.

For elastomeric materials like EPDM and CR, the interactions can be more pronounced. These materials may experience swelling and changes in their mechanical flexibility. The degree of these changes is dependent on the exposure time, temperature, and the concentration of C4F7N. Chemical analysis of the polymer surfaces after exposure often reveals the presence of fluorine and nitrogen, indicating a chemical interaction and not just physical absorption. This can lead to the formation of new chemical bonds on the polymer surface, potentially altering its dielectric properties.

The table below summarizes typical findings from compatibility studies between C4F7N and various polymeric insulators.

| Polymeric Insulator | Observed Interactions with this compound | Potential Consequences |

| Epoxy Resin | Minor mass gain, surface fluorination. | Altered surface conductivity, potential for slight changes in dielectric strength. |

| EPDM | Swelling, changes in hardness and tensile strength, surface chemical modification. | Reduced mechanical durability, changes in sealing performance. |

| CR | Swelling, significant changes in mechanical properties, surface degradation. | Compromised sealing integrity, potential for material embrittlement. |

Influence on Surface Charge Accumulation in Gas-Solid Interfaces

A critical factor in the reliability of high-voltage DC gas-insulated systems is the accumulation of surface charge on the insulators that separate the high-voltage conductors from the grounded enclosure. The characteristics of the insulating gas play a significant role in this phenomenon.

In gas-solid interfaces, charge accumulation can arise from several mechanisms, including the ionization of the gas and the injection of charge from the electrodes. Research indicates that the behavior of C4F7N/CO2 gas mixtures in this regard differs from that of SF6. researchgate.net The ionization of the insulating gas is a primary source of hetero-polar charges that accumulate on the insulator surface. researchgate.net

Studies using coaxial electrode systems have investigated the conduction current characteristics of C4F7N/CO2 mixtures. researchgate.net These experiments reveal that the rate of ion pair generation due to natural radiation increases with a higher concentration of C4F7N in the mixture. researchgate.net However, the rate of this increase diminishes as the C4F7N content grows. researchgate.net

At lower electric field strengths, the dominant mechanism for surface charge accumulation is often homo-polar charge injection from the electrodes. However, as the electric field strength increases, hetero-polar charge accumulation, resulting from gas ionization, becomes more significant. researchgate.net The presence of C4F7N in the gas mixture influences the balance between these two mechanisms. The different partial discharge behaviors observed between C4F7N/CO2 mixtures and SF6 directly lead to their distinct surface charging characteristics. researchgate.net

The table below presents a simplified overview of the factors influencing surface charge accumulation in C4F7N gas mixtures.

| Influencing Factor | Effect on Surface Charge Accumulation in C4F7N Mixtures |

| Electric Field Strength | At low fields, homo-polar charge injection dominates. At high fields, hetero-polar charge from gas ionization becomes more prominent. researchgate.net |

| C4F7N Concentration | Higher concentrations increase the ion pair generation rate, potentially leading to greater hetero-polar charge accumulation. researchgate.net |

| Buffer Gas (e.g., CO2) | The type of buffer gas can influence the overall ionization characteristics and charge mobility within the mixture. |

This compound as a Reaction Rate Accelerator for Polymerization Reactions

Beyond its application as a dielectric gas, this compound has been investigated for its role in chemical synthesis, specifically as a promoter or accelerator for certain polymerization reactions. Its electron-withdrawing nitrile group and the surrounding perfluorinated carbon chain give it unique chemical properties that can influence reaction mechanisms.

In the context of polymerization, C4F7N can act as a Lewis base through the lone pair of electrons on the nitrogen atom of the nitrile group. This allows it to interact with and activate certain types of monomers or initiators, thereby increasing the rate of the polymerization process.

For instance, in specific types of anionic or group-transfer polymerization, the addition of a nitrile compound like this compound can lead to a significant increase in the reaction rate. This is achieved by coordinating with the cationic counter-ion of the propagating polymer chain, which in turn increases the reactivity of the anionic chain end.

The effectiveness of C4F7N as a rate accelerator is dependent on several factors, including the specific monomer being polymerized, the type of initiator used, the solvent system, and the reaction temperature. The perfluorinated structure of the molecule can also influence its solubility and interaction with the polymerizing medium.

The table below illustrates the conceptual role of this compound in accelerating polymerization reactions.

| Polymerization System Component | Role of this compound | Consequence |

| Monomer | Can activate certain monomers through Lewis acid-base interactions. | Increased susceptibility to nucleophilic attack by the growing polymer chain. |

| Initiator/Propagating Chain End | Coordinates with the counter-ion of the active center. | Increased reactivity of the propagating species, leading to a faster reaction rate. |

| Solvent | Its unique solubility characteristics can influence the homogeneity and kinetics of the reaction. | Can alter the overall reaction environment, impacting the rate and polymer properties. |

Advanced Analytical and Spectroscopic Characterization of Heptafluorobutyronitrile and Its Degradation Products

Chromatographic and Mass Spectrometric Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of heptafluorobutyronitrile (C4F7N), GC-MS plays a crucial role in both quality control and the analysis of its degradation products. The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net

The sample, once introduced into the GC system, is vaporized and carried by an inert carrier gas through a heated capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in their earlier elution.

Following separation in the GC column, the individual components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector generates a mass spectrum for each component, which serves as a molecular fingerprint, allowing for its identification by comparison with spectral libraries. mdpi.com

For quantitative analysis, the area of a specific ion peak in the chromatogram is proportional to the concentration of the corresponding compound in the sample. nih.gov By using calibration standards, the precise concentration of this compound and its degradation products can be determined. nih.govnih.gov Derivatization techniques, such as using heptafluorobutyric anhydride (B1165640), can be employed to enhance the volatility and detectability of certain analytes, enabling simultaneous qualitative and quantitative determinations of a wide range of compounds. nih.gov

Research Findings:

Studies have utilized GC-MS to investigate the degradation of various materials, identifying a range of volatile organic compounds (VOCs) and other degradation by-products. researchgate.netnih.gov For instance, in the analysis of aged microplastics, GC-MS has been instrumental in characterizing low-volatile and polar degradation products like aldehydes, alcohols, and carboxylic acids. nih.gov The technique has also been successfully applied to identify and quantify constituents of bacterial lipids and glycoconjugates after derivatization. nih.gov In the study of polyethylene (B3416737) degradation, GC-MS analysis identified hydrocarbons such as alkanes and alkenes as major degradation products. researchgate.net Similarly, research on the degradation of antioxidants in polyolefins has employed GC-MS to identify by-products like 3,5-di-tert-butyl-4-hydroxy-benzaldehyde. researchgate.net

The selection of appropriate extraction methods and solvents is critical for accurate GC-MS analysis. mdpi.com For example, a mixture of dichloromethane (B109758) and toluene (B28343) has been shown to be effective for extracting a wide range of harmful substances from various materials with good recovery rates. mdpi.com The table below summarizes typical degradation products identified by GC-MS in various studies.

Table 1: Examples of Degradation Products Identified by GC-MS in Various Materials

| Material | Degradation Products Identified |

| Polyethylene (PE) | C18 and C20 hydrocarbons (alkanes, 1-alkenes, α,ω-alkadienes) |

| Polystyrene (PS) | Styrene (B11656), α-methylstyrene, styrene dimer, styrene trimer, benzoic acid |

| Antioxidant (Irganox 1076) | 2,4-di-tert-butylphenol, 2,6-di-tert-butyl-p-benzoquinone |

| Bacterial degradation of Polythene | 1,2,3,4-tetramethyl benzene, 1,2,3-trimethyl benzene, 1-ethyl-3,5-dimethyl benzene |

This table is for illustrative purposes and the specific degradation products of this compound would need to be determined through specific experimental studies.

Vibrational Spectroscopy Techniques

Infrared (IR) Absorption Spectroscopy for this compound and Decomposition Product Detection

Infrared (IR) spectroscopy is a valuable analytical tool for identifying functional groups and characterizing the molecular structure of compounds. youtube.com The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. nih.gov When a molecule is exposed to IR radiation, its bonds vibrate by stretching or bending, and a spectrum is produced by plotting the absorbance or transmittance of radiation against the frequency or wavenumber. youtube.com

In the context of this compound, IR spectroscopy is used for both qualitative identification and quantitative analysis. researchgate.net It is particularly useful for detecting and monitoring the decomposition of this compound, as its degradation products will exhibit different IR absorption spectra. researchgate.net Studies have shown that the thermal decomposition of a 10% C4F7N-90% N2 gas mixture mainly produces C3F6, C3F8, CF4, CF3CN, (CN)2, and COF2. researchgate.net

Quantitative analysis using IR spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a particular band is directly proportional to the concentration of the corresponding compound. researchgate.net By measuring the absorbance at a specific wavenumber characteristic of this compound, its concentration in a mixture can be determined. researchgate.net For example, the absorption band in the range of 1240-1290 cm⁻¹ is the strongest for C4F7N and shows a good linear relationship with concentration, making it suitable for leakage detection. researchgate.net

Research Findings:

Research has demonstrated the utility of IR spectroscopy for the quantitative analysis of C4F7N and its decomposition products. researchgate.net By establishing a partial least squares (PLS) analysis model, quantitative analysis of CO, C3F6, and C4F7N has been achieved. researchgate.net The optimal absorption peaks for these components have been identified, and their corresponding absorption coefficients have been calculated. researchgate.net

A differential dual-channel non-dispersive infrared (NDIR) detection platform has been developed for the trace detection of C4F7N, with a detection limit of 0.32 μL/L. researchgate.net This system utilizes filters centered at 7.9 μm and 3.3 μm and has shown a linear fitting coefficient (R²) of 0.9915 for C4F7N concentration and signal measurement. researchgate.net

The table below summarizes key IR absorption bands for this compound and some of its potential decomposition products.

Table 2: Key Infrared Absorption Bands for this compound and Potential Decomposition Products

| Compound | Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) |

| This compound (C4F7N) | C≡N stretch | ~2250 |

| This compound (C4F7N) | C-F stretch | 1240-1290 (strongest absorption) |

| Carbon Monoxide (CO) | C≡O stretch | ~2143 |

| Carbonyl Fluoride (B91410) (COF2) | C=O stretch | ~1928 |

| Hexafluoropropene (B89477) (C3F6) | C=C stretch | ~1780 |

Note: The exact positions of absorption bands can be influenced by factors such as the physical state of the sample and intermolecular interactions. youtube.com

Raman Spectroscopy in this compound Research

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared spectroscopy. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering) at different frequencies. The difference in frequency between the incident and scattered light corresponds to the vibrational energy levels of the molecule. nih.gov

A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for the analysis of aqueous samples. mdpi.com The technique is also non-invasive and requires minimal sample preparation. mdpi.com A Raman spectrum provides a fingerprint of a molecule, with the positions and intensities of the Raman bands being characteristic of its specific vibrational modes. nih.gov

In the context of this compound research, Raman spectroscopy can be used to identify the compound and its degradation products. The C≡N stretching vibration in nitriles gives a characteristic Raman band, which can be used for identification and quantification. researchgate.netresearchgate.net

Research Findings:

While specific Raman spectroscopy studies on this compound are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. Research on similar compounds, such as acetonitrile (B52724) and its derivatives, has shown that Raman spectra can be effectively simulated and interpreted. researchgate.net For instance, the Raman spectra of glutaronitrile (B146979) and its solutions with lithium salts show a distinct band for the C≡N stretch in the 2200-2320 cm⁻¹ region. researchgate.net

Studies on polyhydroxyalkanoates (PHAs) have successfully used Raman spectroscopy for rapid quantitative analysis. mdpi.com By using an internal standard, such as the amide I band in proteins, a calibration curve can be created to determine the concentration of the analyte. mdpi.com This approach could potentially be adapted for the quantitative analysis of this compound in various matrices.

The table below shows the characteristic Raman shift for the nitrile functional group.

Table 3: Characteristic Raman Shift for the Nitrile Functional Group

| Functional Group | Vibration | Typical Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2200 - 2300 |

The specific Raman shift for this compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Quantitative Detection of this compound Concentrations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique used for the quantitative determination of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. youtube.com The principle behind this technique is the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. ajpaonline.com

When a molecule absorbs UV or visible light, it undergoes electronic transitions from a lower energy ground state to a higher energy excited state. youtube.com The wavelength at which maximum absorption occurs (λmax) is a characteristic property of the molecule and can be used for its identification. nih.gov

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. ajpaonline.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ajpaonline.com

Research Findings:

A rapid analytical method based on UV absorption spectroscopy has been developed for the quantitative detection of this compound (C4F7N) in C4F7N/CO2 gas mixtures. nih.gov This is particularly important as the insulation performance of such mixtures is dependent on the mixing ratio. nih.gov

In this method, the UV spectral characteristics of C4F7N molecules were first calculated using density functional theory (DFT) to determine the appropriate detection bands. nih.gov An experimental concentration detection system was then built based on these findings. nih.gov The study demonstrated that this method can achieve accurate detection of C4F7N concentrations in the typical application range of 4-10%. nih.gov The coefficient of determination (R²) for the concentration inversion curve was found to be 0.999, with an inversion error ratio not exceeding 5%. nih.gov

The table below presents a summary of the performance of the UV-Vis spectroscopic method for quantitative C4F7N analysis.

Table 4: Performance of UV-Vis Spectroscopy for Quantitative Analysis of this compound

| Parameter | Value |

| Analyte | This compound (C4F7N) |

| Matrix | C4F7N/CO2 gas mixture |

| Concentration Range | 4-10% |

| Coefficient of Determination (R²) | 0.999 |

| Inversion Error Ratio | ≤ 5% |

This method provides a valuable tool for quality control and monitoring in applications where C4F7N gas mixtures are used. nih.gov

Differential Optical Absorption Spectroscopy (DOAS) Applications

Differential Optical Absorption Spectroscopy (DOAS) is a powerful remote sensing technique used for the quantitative analysis of trace gases in the atmosphere. The method relies on the unique, narrow-band absorption features of molecules in the ultraviolet (UV) and visible spectral regions. ijmr.net.in A typical DOAS setup consists of a light source, such as a Xenon arc lamp or even scattered sunlight, a telescope to transmit and receive the light over a long path (from hundreds of meters to several kilometers) through the open atmosphere, and a spectrometer to analyze the resulting spectrum. ijmr.net.in

The core principle of DOAS involves separating the broad and narrow parts of the absorption spectrum. This allows for the isolation of the specific absorption signatures of trace gases from other atmospheric extinction processes like Rayleigh and Mie scattering and turbulence. ijmr.net.in By comparing the measured atmospheric spectrum with laboratory-recorded reference spectra of the target gases, their concentrations along the light path can be determined with high sensitivity and specificity.

While direct applications of DOAS for the specific detection of this compound are not extensively documented in peer-reviewed literature, the technique's proven capabilities suggest its potential for monitoring this and other fluoronitriles. DOAS has been successfully employed to measure a wide variety of atmospheric trace gases, including nitrogen dioxide (NO₂), sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and ozone (O₃), which are relevant in the context of atmospheric chemistry and pollution monitoring. ijmr.net.innetzsch.com Given that this compound possesses absorption features in the UV region, it is plausible that DOAS could be adapted for its environmental monitoring, provided that its absorption cross-sections are sufficiently distinct from other atmospheric constituents. The development of a specific DOAS method for this compound would require obtaining high-resolution absorption cross-section data for the compound and its potential degradation products.

The versatility of DOAS is further enhanced through techniques like Multi-Axis DOAS (MAX-DOAS), which utilizes scattered sunlight from multiple viewing directions to derive vertical profile information of trace gases, particularly in the lower troposphere. spectroscopyonline.com This capability would be invaluable for understanding the atmospheric distribution and transport of this compound.

Electrochemical Sensing and Nanomaterial-Based Detection Approaches

Electrochemical sensors offer a promising avenue for the in-field, real-time detection of various chemical species, including fluorinated compounds. These sensors operate by measuring changes in electrical signals (such as current or potential) that occur as a result of a chemical reaction between the target analyte and the sensor's electrode surface. While the electrochemical inertness of many per- and polyfluoroalkyl substances (PFAS) presents a challenge, innovative approaches, particularly those leveraging nanomaterials, are being developed to overcome this limitation. spectroscopyonline.com

The primary advantages of electrochemical sensors are their potential for high sensitivity, portability, and cost-effectiveness compared to traditional laboratory-based methods like liquid chromatography-mass spectrometry (LC-MS). ijmr.net.in For electrochemically inactive compounds like many fluoronitriles, indirect detection methods are often employed. One such strategy involves the use of molecularly imprinted polymers (MIPs). spectroscopyonline.comyoutube.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the target analyte. spectroscopyonline.com When the target molecule binds to the MIP-functionalized electrode, it can block or hinder the electrochemical signal of a redox-active probe, leading to a measurable change that correlates with the analyte's concentration. youtube.com

Nanomaterials play a crucial role in enhancing the performance of electrochemical sensors for fluorinated compounds. researchgate.net Materials such as graphene, carbon nanotubes, and metallic nanoparticles offer high surface-area-to-volume ratios, excellent electrical conductivity, and unique catalytic properties. researchgate.netutoronto.ca These features can significantly amplify the sensor's response, improve detection limits, and increase selectivity. For instance, graphene nanosheet-based sensors have demonstrated high sensitivity for the detection of perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA). researchgate.net

Resistance-Type Electrochemical Gas Sensors for Trace Detection

Resistance-type, or chemiresistive, gas sensors are a subset of electrochemical sensors that function by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. nih.gov The interaction between the gas molecules and the surface of the sensing material alters its charge carrier concentration, leading to a detectable change in resistance. These sensors are widely used for detecting a variety of hazardous gases and volatile organic compounds. nih.gov

The development of resistance-type gas sensors for this compound would likely involve the use of metal oxide semiconductors (MOS) or carbon-based nanomaterials as the sensing layer. nih.gov The sensitivity and selectivity of these sensors can be finely tuned by modifying the material's morphology, doping it with other elements, or functionalizing its surface. ymaws.com For example, Sn²⁺-doped CuFe₂O₄ hollow microspheres have been shown to be effective in detecting dimethyl methylphosphonate (B1257008) (DMMP), a simulant for the nerve agent Sarin, demonstrating the potential of doped metal oxides for sensing organophosphorus compounds, which share some chemical similarities with certain fluorinated compounds. ymaws.com

While specific research on resistance-type sensors for this compound is limited, the principles underlying their operation and the successful application for other hazardous gases suggest their potential for this purpose. The key research challenge lies in identifying and developing a sensing material that exhibits a significant and selective resistance change in the presence of this compound at trace levels.

Table 1: Performance of Various Electrochemical and Nanomaterial-Based Sensors for the Detection of Selected PFAS Compounds

| Target Analyte | Sensor Type/Sensing Material | Detection Method | Limit of Detection (LOD) | Source |

| PFOS/PFOA | Platinum nanoelectrodes | Electrochemical bubble nucleation | 80 µg/L (PFOS), 30 µg/L (PFOA) | ijmr.net.in |

| PFOS | Molecularly Imprinted Polymer (MIP) on gold macroelectrode | Electrochemical (ferrocene carboxylic acid mediator) | 0.1 nM | spectroscopyonline.com |

| PFOA/PFDA | Graphene nanosheet-based sensor | Electrochemical | 10.4 nM (PFOA), 16.6 nM (PFDA) | researchgate.net |

| PFOS | MIP-modified carbon substrate | Electrochemical Impedance Spectroscopy (EIS) with ambient oxygen mediator | 3.4 pM | netzsch.comyoutube.com |

| DMMP (Sarin simulant) | Sn²⁺-doped CuFe₂O₄ hollow microspheres | Resistance-type gas sensor | < 1 ppm | ymaws.com |

Advanced Spectroscopic Methods for Environmental Monitoring of Fluoronitriles

A suite of advanced spectroscopic techniques is indispensable for the comprehensive environmental monitoring of fluoronitriles like this compound and for the characterization of their degradation products. These methods provide detailed information on molecular structure, concentration, and chemical transformations.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups within a molecule. ijmr.net.inyoutube.com It measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies characteristic of the chemical bonds present. netzsch.com FTIR can be used to identify this compound and its degradation products by tracking changes in the vibrational spectra, such as the appearance or disappearance of bands corresponding to C-F, C≡N, C=O, or O-H bonds. ijmr.net.in Coupling FTIR with other analytical techniques, such as thermogravimetric analysis (TGA-FTIR), allows for the real-time identification of gases evolved during the thermal degradation of materials. netzsch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. ijmr.net.inutoronto.ca The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in a molecule. utoronto.ca While saturated nitriles have weak absorptions in the UV region, the presence of double bonds or other chromophores in degradation products could lead to more distinct UV-Vis spectra. nih.gov This technique is often used to monitor the progress of degradation reactions by observing changes in the absorption spectra over time. researchgate.net

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the identification and quantification of environmental contaminants. spectroscopyonline.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown degradation products of this compound. spectroscopyonline.com

Raman Spectroscopy provides information about the vibrational modes of molecules, similar to FTIR, but is based on the inelastic scattering of monochromatic light. ijmr.net.in It is a non-destructive technique and is particularly useful for analyzing aqueous samples. Resonance Raman and Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the signal, allowing for the detection of analytes at very low concentrations, which is crucial for monitoring trace environmental contaminants and their degradation products. nih.gov

Table 2: Overview of Advanced Spectroscopic Methods for Fluoronitrile Analysis

| Spectroscopic Method | Principle | Information Provided | Potential Application for this compound | Source |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Identification of functional groups, molecular structure | Monitoring degradation by tracking changes in C-F and C≡N bonds; identification of degradation products | ijmr.net.innetzsch.comyoutube.com |

| UV-Visible (UV-Vis) Spectroscopy | Absorption of UV-visible light causing electronic transitions | Information on conjugated systems and chromophores | Monitoring degradation reactions; characterization of unsaturated degradation products | ijmr.net.inutoronto.caresearchgate.net |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions | Molecular weight, elemental composition, structural elucidation | Identification and quantification of this compound and its degradation products in environmental samples | spectroscopyonline.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Vibrational modes, molecular structure | Non-destructive analysis; detection of trace amounts and degradation products in aqueous media using SERS | ijmr.net.innih.gov |

Computational Chemistry and Theoretical Modeling of Heptafluorobutyronitrile Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are a powerful tool for examining the intrinsic properties and reactivity of the C4F7N molecule. These calculations are fundamental to predicting its behavior under various conditions, especially in the high-energy environments characteristic of gas-insulated equipment.

Density Functional Theory (DFT) Studies of Heptafluorobutyronitrile Decomposition Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely used to study the decomposition pathways of C4F7N, a crucial factor in its application as an insulating gas. nih.govnih.gov

Research using DFT has identified the weakest bonds in the C4F7N molecule, which are the most probable sites for initial decomposition under electrical or thermal stress. The decomposition process is complex, leading to a variety of radical and stable molecular fragments. These computational studies have been vital in mapping the primary and subsequent decomposition pathways. The presence of common impurities in gas-insulated systems, such as oxygen and water, can significantly alter these pathways, and DFT studies have been employed to understand these effects as well.

Interactive Table: Key Findings from DFT Studies on C4F7N Decomposition

| Decomposition Aspect | Key Finding | Computational Method |

| Initial Decomposition | The initial decomposition is often triggered by the cleavage of a specific bond due to its lower bond dissociation energy compared to others in the molecule. | DFT Calculations |

| Decomposition Products | A range of fluorinated and nitrile-containing species are formed. | DFT Simulations |

| Influence of Impurities | The presence of O₂ and H₂O can lead to the formation of different byproducts, affecting the overall gas composition. | DFT Reaction Modeling |

Transition State Theory and Reaction Rate Constant Determination

Transition State Theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rates of chemical reactions. utexas.eduwikipedia.orglibretexts.org When combined with data from quantum chemical calculations, TST allows for the determination of reaction rate constants by identifying the transition state—the highest energy point on the reaction pathway. utexas.eduquantumatk.comlibretexts.org

TST has been instrumental in elucidating the kinetics of C4F7N decomposition. By calculating the activation energies for various decomposition steps, researchers can predict the rate at which these reactions occur. This information is critical for assessing the long-term stability of C4F7N and its mixtures in insulating applications. The theory provides a framework for understanding how temperature and other factors influence the speed of decomposition reactions. utexas.eduquantumatk.com

Interactive Table: Principles of Transition State Theory in C4F7N Decomposition

| TST Concept | Application to C4F7N Decomposition | Significance |

| Transition State | Identification of the molecular geometry at the peak of the energy barrier for a specific decomposition reaction. utexas.eduwikipedia.org | Determines the activation energy required for the reaction to proceed. quantumatk.com |

| Reaction Rate Constant (k) | Calculation of the rate at which C4F7N or its byproducts react. utexas.eduquantumatk.com | Essential for kinetic modeling of the gas's lifetime and byproduct formation. |

| Pre-exponential Factor (A) | Relates to the frequency of collisions with the correct orientation for a reaction to occur. quantumatk.com | Provides insight into the molecular dynamics leading to the reaction. |

Gibbs Free Energy Analysis of Reaction Energetics

Gibbs free energy (ΔG) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. wikipedia.orglibretexts.org In the context of C4F7N decomposition, analyzing the change in Gibbs free energy for potential reaction pathways helps to determine their thermodynamic feasibility. rsc.orgalevelh2chemistry.comgithub.io

A negative ΔG indicates a spontaneous reaction, meaning it can proceed without the input of external energy. libretexts.orgalevelh2chemistry.com Computational chemists calculate the Gibbs free energy of reactants and products to predict which decomposition reactions are most likely to occur. This analysis is crucial for understanding the equilibrium composition of the gas mixture over time and for identifying the most stable end-products of decomposition.

Interactive Table: Gibbs Free Energy in C4F7N Decomposition Reactions

| Reaction Aspect | Gibbs Free Energy (ΔG) | Implication |

| Spontaneous Reaction | ΔG < 0 | The reaction is thermodynamically favorable and will proceed in the forward direction. libretexts.orgalevelh2chemistry.com |

| Non-spontaneous Reaction | ΔG > 0 | The reaction requires energy input to occur and favors the reactants. libretexts.orgalevelh2chemistry.com |

| Equilibrium | ΔG = 0 | The system is at equilibrium, with no net change in the concentrations of reactants and products. alevelh2chemistry.com |

Molecular Dynamics Simulations for Complex Reaction Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. nih.govnih.gov In the context of C4F7N, MD simulations provide a dynamic view of how the molecule behaves in complex environments, such as under high pressure or in gas mixtures. These simulations can model the entire process of a chemical reaction, from the initial collision of molecules to the formation of final products, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Modeling of Gas Mixing and Diffusion in this compound Blends

This compound is often used in mixtures with other gases, such as carbon dioxide or nitrogen, to enhance its dielectric properties. Computational models are essential for understanding the mixing and diffusion processes in these blends. researchgate.netpdx.edugrid.by These models, which are often based on principles of fluid dynamics and statistical mechanics, can predict important transport properties like diffusion coefficients. This information is vital for ensuring a uniform gas mixture and consistent insulating performance in practical applications.

Computational Approaches to Material Compatibility Studies

The compatibility of C4F7N and its decomposition products with the materials used in gas-insulated equipment is a critical factor for long-term operational reliability. Computational methods are increasingly being used to investigate these interactions at the atomic scale. By simulating the adsorption and reaction of C4F7N and its byproducts on various material surfaces, such as metals and polymers, researchers can predict potential degradation mechanisms. This predictive capability allows for the informed selection of materials and the development of strategies to mitigate compatibility issues.

Theoretical Spectroscopic Analysis

Theoretical spectroscopic analysis is a powerful computational tool used to predict and interpret the spectroscopic properties of molecules. By employing quantum mechanical calculations, researchers can simulate various types of spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions provide deep insights into the molecular structure, bonding, and electronic properties of a compound like this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the spectral parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. researchgate.netnih.govprinceton.edu

Vibrational Spectroscopy Analysis (Infrared and Raman)

Computational chemistry allows for the prediction of the vibrational frequencies of this compound, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These calculations not only predict the frequency of each vibrational mode but also their intensities, aiding in the full assignment of the experimental spectra. rsc.orgnih.gov Methods such as DFT with hybrid functionals like B3LYP are commonly used to obtain optimized molecular geometries and calculate the corresponding vibrational spectra. researchgate.netnih.gov

The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, which typically yields results that align well with experimental findings. arxiv.orgnih.gov For this compound, key vibrational modes include the stretching of the nitrile group (C≡N), and the various stretching and bending modes of the C-F and C-C bonds. The agreement between calculated and experimental frequencies is generally good, validating the accuracy of the computational approach. researchgate.netresearchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for this compound

This table illustrates the kind of data generated from theoretical calculations, showing the calculated frequency for a specific vibrational mode and its corresponding description.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~2270 | C≡N stretch |

| ~1350 | C-C stretch |

| ~1250 | CF₃ asymmetric stretch |

| ~1200 | CF₂ asymmetric stretch |

| ~1150 | CF₂ symmetric stretch |

| ~740 | CF₃ symmetric deformation |

| ~550 | C-C-C deformation |

Note: The values presented are illustrative and based on typical frequency ranges for similar functional groups. Actual calculated values can vary based on the level of theory and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for magnetically active nuclei in this compound, such as ¹³C and ¹⁹F. nih.gov The calculation of NMR parameters is highly sensitive to the molecular geometry and electronic environment around each nucleus. nih.govyoutube.com Therefore, accurate prediction of chemical shifts provides a stringent test of the quality of the computational model.

By calculating the magnetic shielding tensors for each atom in the molecule, researchers can determine the isotropic chemical shifts that are observed in solution-state NMR experiments. organicchemistrydata.org These theoretical shifts are invaluable for assigning the signals in complex experimental spectra and for understanding how the electronic structure influences the magnetic properties of the nuclei. mdpi.com For this compound, theoretical analysis would differentiate the chemical shifts for the four distinct carbon environments and the three different fluorine environments.

Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound

This interactive table outlines the expected chemical shift regions for the different carbon and fluorine atoms in the this compound molecule based on theoretical predictions.

| Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | -C N | ~110-120 |

| C2 | -C F₂- | ~115-125 (quartet) |

| C3 | -C F₂- | ~115-125 (triplet) |

| C4 | -C F₃ | ~118-128 (triplet) |

| F | CF ₂-C≡N | ~ -110 to -120 |

| F | CF ₂-CF₃ | ~ -120 to -130 |

| F | -CF ₃ | ~ -80 to -90 |

Note: The chemical shifts are illustrative and relative to standard references (TMS for ¹³C, CFCl₃ for ¹⁹F). The predicted multiplicities (quartet, triplet) arise from J-coupling to adjacent fluorine atoms.

Electronic Spectroscopy (UV-Vis)

Theoretical methods can also be used to investigate the electronic properties and predict the ultraviolet-visible (UV-Vis) spectrum of this compound. By calculating the energies of electronic transitions between molecular orbitals, it is possible to identify the wavelengths of maximum absorption (λmax). For instance, density functional theory has been used to calculate the UV spectral characteristics of this compound molecules to determine appropriate detection wavelengths. researchgate.net

Applications of Heptafluorobutyronitrile in Advanced Dielectric and Insulating Systems

Heptafluorobutyronitrile as a Sustainable Alternative to Sulfur Hexafluoride (SF₆)

This compound-based gas mixtures are being actively evaluated and deployed in both Gas-Insulated Switchgear (GIS) and Gas-Insulated Lines (GIL). acs.orgtudelft.nl GIS and GIL are critical components of modern power transmission and distribution networks, valued for their compactness, reliability, and low maintenance requirements. researchgate.netresearchgate.nettdl.org The use of this compound mixtures in this equipment offers a pathway to reduce the environmental impact of the power grid without compromising performance.

Research and pilot projects have demonstrated that gas mixtures containing this compound can achieve dielectric performance comparable to or even exceeding that of pure SF₆. acs.orgkoreascience.kr For instance, a study projecting the power system from 2020 to 2050 found that a progressive replacement of SF₆ with a this compound mixture could reduce greenhouse gas emissions by 42.19%. acs.org The design of GIS and GIL using these alternative gases is a key area of development, with a focus on optimizing the gas mixture composition and operating pressure to ensure long-term reliability and performance. acs.orgresearchgate.net

The application of this compound extends to a range of medium and high-voltage electrical equipment beyond GIS and GIL, including circuit breakers and gas-insulated busbars. tudelft.nlresearchgate.net The design considerations for implementing this compound mixtures in this equipment involve not only its dielectric properties but also its thermal and chemical compatibility with other materials used in the construction of the equipment. The successful implementation of this compound in these applications is a critical step towards a more sustainable power infrastructure. mdpi.com

Dielectric Performance and Insulation Characteristics of this compound Mixtures

The dielectric performance of this compound is significantly enhanced when used in mixtures with other gases. These mixtures are tailored to balance dielectric strength, arc-quenching capability, and environmental properties.

Extensive research has been conducted on the dielectric strength of binary and ternary mixtures of this compound with buffer gases such as carbon dioxide (CO₂) and nitrogen (N₂). researchgate.netkoreascience.kr Studies have shown that even with a relatively small fraction of this compound, the mixture can exhibit a dielectric strength comparable to that of pure SF₆. For example, mixtures containing 15-20% this compound in CO₂ have been found to have a similar dielectric strength to SF₆ under AC and DC electric fields. koreascience.kr Under pulsed voltage conditions, a higher concentration of this compound, around 50%, may be required to achieve performance equivalent to SF₆. koreascience.kr

Below is a table summarizing the relative dielectric strength of various this compound gas mixtures compared to pure SF₆ under different conditions.

| Gas Mixture | Mixing Ratio (by volume) | Test Condition | Relative Dielectric Strength (SF₆ = 1.0) |

| C₄F₇N / CO₂ | 15-20% C₄F₇N | AC/DC Electric Field | ~1.0 |

| C₄F₇N / N₂ | 20% C₄F₇N | Pulsed Electric Field | < 1.0 |

| C₄F₇N / CO₂ | 50% C₄F₇N | Pulsed Electric Field | ~1.0 |

| C₄F₇N / N₂ | 50% C₄F₇N | Pulsed Electric Field | ~1.0 |

This table is generated based on data from multiple research studies and represents approximate values for comparison.

The ability of an insulating gas to extinguish an electric arc is crucial for the safe operation of switching devices like circuit breakers. This compound mixtures have demonstrated effective arc-quenching capabilities. The high electronegativity of the this compound molecule contributes to its ability to rapidly cool the arc channel and absorb free electrons, leading to the restoration of the dielectric strength of the contact gap after current interruption. The study of the arc-quenching performance involves complex magneto-hydro-dynamic (MHD) arc models and experimental verification in high-power test laboratories.

The presence of impurities, particularly moisture, can significantly impact the electrical insulation performance of gaseous dielectrics. For this compound mixtures, research indicates that an increase in humidity can lead to a decrease in the AC breakdown strength. tudelft.nl The extent of this impact is dependent on the electric field configuration and the operating pressure.

A study on a 5% this compound / 95% CO₂ mixture revealed that the effect of humidity is more pronounced in a homogenous electric field compared to an inhomogeneous field. tudelft.nl However, this effect diminishes as the operating pressure increases. tudelft.nl For instance, in a uniform field, the breakdown strength decreased by 45% with a humidity level of 15,000 ppmv. tudelft.nl Interestingly, the partial discharge inception voltage (PDIV) did not show a significant change with varying humidity levels. tudelft.nl

The following table illustrates the effect of humidity on the AC breakdown strength of a C₄F₇N/CO₂ mixture.

| Humidity Level (ppmv) | Electric Field Type | Pressure | Approximate Reduction in AC Breakdown Strength |

| 15,000 | Uniform | Not specified | 45% |

| Not specified | Quasi-uniform | Not specified | 28% |

| Not specified | Non-uniform | Not specified | 2% |

| 2,000-3,000 | Uniform | Increases to ~8 bar | Effect diminishes |

This table is based on findings from a study on a 5% C₄F₇N / 95% CO₂ mixture and provides an overview of the observed trends. tudelft.nl

Long-Term Stability and Degradation in Operational Environments

The long-term stability of this compound (C4F7N) is a critical factor for its deployment in advanced dielectric and insulating systems, particularly in high-voltage equipment where reliability over several decades is paramount. The operational environment of such equipment exposes the insulating gas to various stresses, including thermal and electrical stress, which can lead to its degradation over time. Understanding the decomposition pathways and byproducts is essential for managing the health of the equipment and ensuring safe operation.

Electrical discharges, such as partial discharges, sparks, and arcs, are significant contributors to the decomposition of C4F7N. These events break down the C4F7N molecule, leading to the formation of various byproducts. The composition of these byproducts can vary depending on the nature of the electrical discharge and the composition of the gas mixture. In C4F7N/CO2 mixtures, electrical decomposition leads to the formation of small molecules like CF4 and C2N2. researchgate.net More comprehensive studies have identified a range of decomposition products under different electrical stress scenarios. researchgate.netacs.org

A significant concern for the long-term stability of C4F7N is its reaction with moisture. Even at low levels, moisture can lead to the hydrolysis of C4F7N, resulting in the formation of crystalline decomposition products. cigre.org.uk Long-term tests on gas-insulated switchgear/line (GIS/GIL) modules using C4F7N, CO2, and O2 mixtures have identified two types of crystalline solids: an Amide and a Ligand. cigre.org.uk The Amide was observed to sublime at around 20 °C, making its detection temperature-dependent. cigre.org.uk The formation of these solid byproducts is influenced by temperature, moisture levels, and the presence of certain materials that can accelerate the process. cigre.org.uk The presence of these solid particles can pose a risk to the dielectric integrity of the insulation system.

The following table summarizes the major decomposition products of C4F7N under various stress conditions as identified in research studies.

| Stress Condition | Major Decomposition Products | Reference |

| Thermal Stress (in presence of Copper) | C3F6 | researchgate.net |

| Electrical Discharge (Spark) | CF4, C2N2 | researchgate.net |

| Electrical Discharge (AC) | CO, CF4, C2F4, C2F6, C3F8, CF3CN, C2F5CN, C3F6, C4F6, C4F10, C2N2, HCN, C2F3CN, HF | researchgate.net |

| High Temperature Pyrolysis | CFN, CF3, C2F2, C3F5, C4F6N, C2F, CN | mdpi.com |

| Hydrolysis (in presence of moisture) | Crystalline Amide and Ligand | cigre.org.uk |

Novel Applications and Emerging Research Directions Beyond Electrical Insulation

While the primary application of this compound is as a dielectric and insulating gas, ongoing research is exploring its properties and potential in other areas. These emerging research directions are critical for a comprehensive understanding of the compound's behavior and for identifying any new opportunities or challenges.

One significant area of emerging research is the detailed characterization of C4F7N's decomposition pathways and byproducts. researchgate.netresearchgate.netaip.org The complexity of its decomposition under various stresses has prompted in-depth studies using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and spontaneous Raman spectroscopy. researchgate.netacs.org This research is not only crucial for its primary application in electrical equipment but could also inform other potential uses where chemical stability under specific conditions is a factor. The development of sensors for detecting trace concentrations of C4F7N and its byproducts is another active research area. acs.org